7-hydroxyisoquinolin-1(2H)-one
Overview
Description
7-hydroxyisoquinolin-1(2H)-one is a useful research compound. Its molecular formula is C9H7NO2 and its molecular weight is 161.16 g/mol. The purity is usually 95%.
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Scientific Research Applications
HIV-1 Integrase Inhibitors
A novel series of 2-hydroxyisoquinoline-1,3(2H,4H)-diones (HIDs), including 7-hydroxyisoquinolin-1(2H)-one derivatives, have been investigated for their potential as human immunodeficiency virus type 1 integrase inhibitors. These compounds, particularly those with electron-withdrawing functional groups at position 7, show promising antiviral activities, with low nanomolar anti-HIV potencies (Suchaud et al., 2014).
HIV-1 Reverse Transcriptase Ribonuclease H Inhibition
2-Hydroxyisoquinoline-1,3(2H,4H)-dione derivatives, including those chelating magnesium, have been identified as inhibitors of the ribonuclease H function of HIV-1 reverse transcriptase. These compounds exhibit selective inhibition and potential antiviral activity against HIV-1 (Billamboz et al., 2011).
Hepatitis B Virus Replication Inhibition
This compound derivatives have been shown to effectively inhibit Hepatitis B virus (HBV) replication. These compounds target the viral ribonuclease H (RNaseH) activity, suggesting their potential as therapeutic agents for HBV (Cai et al., 2014).
Novel Synthesis Methods for Pharmaceuticals
Innovative synthesis methods for this compound, a key intermediate in antipsychotic drugs like brexpiprazole, have been developed. These new methods offer increased yield and reduced reaction times, which could be significant for pharmaceutical manufacturing (Reddy et al., 2018).
Hepatitis C Virus Inhibition
This compound derivatives have been explored as inhibitors of hepatitis C virus (HCV). These compounds, particularly C-7 aryl substituted derivatives, exhibit inhibitory activity against HCV, highlighting their potential in antiviral therapy (Chen et al., 2012).
Properties
IUPAC Name |
7-hydroxy-2H-isoquinolin-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO2/c11-7-2-1-6-3-4-10-9(12)8(6)5-7/h1-5,11H,(H,10,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JCSSLGUHFFFJRW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC2=C1C=CNC2=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40515143 | |
Record name | 7-Hydroxyisoquinolin-1(2H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40515143 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
59647-24-4 | |
Record name | 7-Hydroxyisoquinolin-1(2H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40515143 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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